2-(Aminomethyl)-4-bromophenol hydrochloride
Overview
Description
The compound is a derivative of aminomethyl and bromophenol. Aminomethyl compounds are often used as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-4-bromophenol hydrochloride” were not found, aminomethyl compounds can generally be synthesized through various methods, including the reaction of amines with formaldehyde .Scientific Research Applications
Drug Delivery Systems
Recent studies have explored functionalized nanoparticles based on AMPBH for targeted drug delivery . These systems enhance drug stability and improve therapeutic efficacy.
Biomass-Derived Monomers
While not widely explored, AMPBH derivatives could serve as biorenewable monomers for polymeric applications. For instance, 2,5-bis(aminomethyl)furan (BAMF) derived from furfurals shows promise .
Photoacoustic Imaging
Innovative applications involve using AMPBH -linked nanovehicles for in situ monitoring of structural changes via photoacoustic signals .
Safety and Hazards
Mechanism of Action
Target of Action
Amines, which are structurally similar to this compound, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Amines are known to act as nucleophiles, reacting with various electrophiles in biological systems . They can also form Schiff bases with aldehydes and ketones, which may have implications in various biochemical processes .
Biochemical Pathways
Amines are involved in various biochemical pathways, including the synthesis of neurotransmitters like dopamine . They can also participate in catabolic pathways, contributing to the degradation of larger molecules into smaller ones .
Pharmacokinetics
Milnacipran is rapidly absorbed and extensively metabolized, with a significant proportion of the dose excreted in urine as unchanged drug .
Result of Action
Amines and their derivatives have been implicated in a variety of biological effects, ranging from neurotransmission to antibacterial activity .
properties
IUPAC Name |
2-(aminomethyl)-4-bromophenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFKBSXEQHOIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-bromophenol hydrochloride | |
CAS RN |
1803612-14-7 | |
Record name | Phenol, 2-(aminomethyl)-4-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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